molecular formula C17H27N3 B13878285 4-[4-(Cyclohexylmethyl)piperazin-1-yl]aniline

4-[4-(Cyclohexylmethyl)piperazin-1-yl]aniline

Cat. No.: B13878285
M. Wt: 273.4 g/mol
InChI Key: RGAYBGMAQWESJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[4-(Cyclohexylmethyl)piperazin-1-yl]aniline is an organic compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound is characterized by the presence of a piperazine ring substituted with a cyclohexylmethyl group and an aniline moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(Cyclohexylmethyl)piperazin-1-yl]aniline typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step involves an aza-Michael addition between the diamine and the in situ generated sulfonium salt .

Industrial Production Methods

Industrial production methods for piperazine derivatives often involve parallel solid-phase synthesis and photocatalytic synthesis. These methods are efficient and can be scaled up for large-scale production .

Chemical Reactions Analysis

Types of Reactions

4-[4-(Cyclohexylmethyl)piperazin-1-yl]aniline undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the aniline moiety can be substituted with various electrophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding nitro or quinone derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

4-[4-(Cyclohexylmethyl)piperazin-1-yl]aniline has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals, pharmaceuticals, and dyestuffs.

Mechanism of Action

The mechanism of action of 4-[4-(Cyclohexylmethyl)piperazin-1-yl]aniline involves its interaction with specific molecular targets and pathways. The piperazine ring is known to interact with various receptors and enzymes, leading to its biological effects. The cyclohexylmethyl group and aniline moiety contribute to its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(Cyclohexylmethyl)piperazin-1-yl]aniline is unique due to the presence of the cyclohexylmethyl group, which enhances its lipophilicity and potentially its biological activity. This structural feature distinguishes it from other piperazine derivatives and may contribute to its specific interactions with molecular targets.

Properties

Molecular Formula

C17H27N3

Molecular Weight

273.4 g/mol

IUPAC Name

4-[4-(cyclohexylmethyl)piperazin-1-yl]aniline

InChI

InChI=1S/C17H27N3/c18-16-6-8-17(9-7-16)20-12-10-19(11-13-20)14-15-4-2-1-3-5-15/h6-9,15H,1-5,10-14,18H2

InChI Key

RGAYBGMAQWESJW-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CN2CCN(CC2)C3=CC=C(C=C3)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.